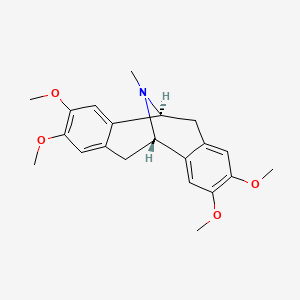

(-)-Argemonine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H25NO4 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(1S,9S)-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |

InChI |

InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3/t16-,17-/m0/s1 |

InChI Key |

QEOWCPFWLCIQSL-IRXDYDNUSA-N |

SMILES |

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |

Isomeric SMILES |

CN1[C@H]2CC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C24)OC)OC)OC)OC |

Canonical SMILES |

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |

Synonyms |

argemonine argemonine hemihydrate |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Argemonine: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Argemonine, a pavine (B1216701) alkaloid primarily found in various species of the Argemone genus, has garnered significant interest within the scientific community for its notable biological activities, including potent anti-proliferative effects against cancer cell lines. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a detailed focus on the experimental protocols for its extraction and purification from Argemone gracilenta. The document summarizes key quantitative data, outlines detailed methodologies for laboratory-scale isolation, and presents a putative signaling pathway for its observed induction of apoptosis and autophagy. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: Discovery and Significance

The genus Argemone, commonly known as prickly poppy, has a long history in traditional medicine. Phytochemical investigations into this genus led to the discovery of a diverse array of isoquinoline (B145761) alkaloids. Among these, this compound was identified as a significant constituent, particularly abundant in Argemone gracilenta. Early research focused on its structural elucidation, identifying it as (-)-N-methylpavine, a member of the pavine class of alkaloids. Subsequent studies have highlighted its potent biological activities, most notably its cytotoxic effects on various cancer cell lines, which are mediated through the induction of programmed cell death pathways, namely apoptosis and autophagy.[1] These findings have positioned this compound as a promising lead compound for the development of novel anticancer therapeutics.

Quantitative Data Summary

The isolation of this compound from Argemone species yields varying amounts depending on the plant material and extraction methodology. The following tables summarize the quantitative data from a representative study on Argemone gracilenta.[1]

Table 1: Extraction and Fractionation Yields from Argemone gracilenta

| Plant Material (dried and homogenized) | Extraction Solvent | Crude Extract Yield | n-Hexane Fraction Yield | Ethyl Acetate (B1210297) (EtOAc) Fraction Yield | Ethanol (B145695) (EtOH) Fraction Yield |

| 1400 g | Methanol (B129727) (1:10 w/v) | 130.9 g | 26 g | 12.5 g | 29.0 g |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | IC₅₀ (µg/mL) |

| M12.C3F6 (Murine B-cell lymphoma) | 2.8 |

| RAW 264.7 (Murine macrophage) | 2.5 |

| HeLa (Human cervical cancer) | 12.1 |

| L-929 (Normal murine fibroblast) | > 100 |

Experimental Protocols: Isolation of this compound from Argemone gracilenta

The following protocols are based on the successful isolation of this compound as described in the scientific literature.[1]

Plant Material Collection and Preparation

-

Collect whole plants of Argemone gracilenta during their flowering season.

-

Taxonomically identify the plant material. A voucher specimen should be deposited in a recognized herbarium.

-

Dry the plant material at room temperature in a well-ventilated area, shielded from direct sunlight.

-

Once fully dried, homogenize the plant material to a fine powder (e.g., 200 mesh) using a Wiley mill.

Extraction

-

Macerate the powdered plant material in methanol (1:10 w/v) for 10 days at room temperature with periodic agitation.

-

Filter the extract to separate the plant residue from the methanol solution.

-

Concentrate the methanol extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

Fractionation

-

Suspend the dried methanol extract in a minimal amount of a suitable solvent and then partition it sequentially with solvents of increasing polarity.

-

Begin by suspending the extract in n-hexane (e.g., 3 x 400 mL for 130.9 g of crude extract) with constant agitation for 12 hours.

-

Separate the n-hexane soluble fraction.

-

Repeat the process with the remaining residue using ethyl acetate (3 x 400 mL) and then ethanol (3 x 400 mL).

-

Concentrate each solvent fraction to dryness under reduced pressure at 40°C. The ethyl acetate fraction is reported to be enriched with this compound.[1]

Purification by Column Chromatography

-

Pack a silica (B1680970) gel (70-230 mesh) column with a suitable non-polar solvent (e.g., n-hexane).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane-CH₂Cl₂ (100:0 to 0:100) followed by CH₂Cl₂-MeOH (100:0 to 0:100).[1]

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC).

Purification by Preparative Thin-Layer Chromatography (TLC)

-

For fractions showing the presence of this compound, perform preparative TLC on silica gel 60 F254 plates.

-

Develop the plates using a suitable solvent system (e.g., CH₂Cl₂-MeOH, 8:2).[1]

-

Visualize the separated bands under UV light.

-

Scrape the band corresponding to this compound (Rf = 0.8 in the specified system) and elute the compound from the silica gel with a polar solvent (e.g., methanol).[1]

-

Filter and concentrate the solution to obtain pure this compound.

Characterization

Characterize the isolated compound using standard spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for structural elucidation.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point: To determine the purity of the crystalline solid.

Logical and Experimental Workflow

The following diagram illustrates the workflow for the isolation and characterization of this compound.

Caption: Workflow for the isolation and analysis of this compound.

Proposed Signaling Pathway for this compound's Anti-proliferative Activity

Based on its observed effects of inducing apoptosis and autophagy, a putative signaling pathway is proposed. This pathway integrates common mechanisms initiated by other natural compounds that exhibit similar biological activities.

Caption: Putative signaling pathway of this compound-induced apoptosis and autophagy.

Conclusion

This compound stands out as a promising natural product with significant potential for further investigation in the realm of oncology. This guide has provided a detailed framework for its discovery, isolation, and a plausible mechanism of action. The provided experimental protocols offer a solid foundation for researchers to isolate and study this compound, while the summarized quantitative data and proposed signaling pathway can guide future research into its therapeutic applications. Further studies are warranted to fully elucidate its molecular targets and to explore its efficacy and safety in preclinical and clinical settings.

References

The Unfolding Pathway: A Technical Guide to the Biosynthesis of (-)-Argemonine in Papaveraceae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of (-)-Argemonine, a pavine (B1216701) alkaloid of pharmacological interest found in various members of the Papaveraceae family, notably in the genus Argemone. While significant strides have been made in elucidating the general framework of benzylisoquinoline alkaloid (BIA) biosynthesis, the specific enzymatic steps leading to this compound are not yet fully characterized in Papaveraceae. This document synthesizes established knowledge with prevailing hypotheses, offering a detailed roadmap for future research and drug development endeavors.

Introduction to this compound and Pavine Alkaloids

This compound, also known as N-methylpavine, belongs to the pavine class of BIAs. These alkaloids are characterized by a tetracyclic ring system with a bridged C-N bond. The pavine scaffold is biosynthetically derived from the central BIA precursor, (S)-reticuline. The pharmacological potential of pavine alkaloids is an active area of research, with studies suggesting various biological activities.

The Established Upstream Biosynthetic Pathway: From L-Tyrosine to (S)-Reticuline

The initial steps of this compound biosynthesis are well-established and shared with a vast array of other BIAs produced in the Papaveraceae.[1][2] This conserved pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to yield the crucial branchpoint intermediate, (S)-reticuline.

Key enzymatic steps include:

-

Tyrosine Hydroxylation and Decarboxylation: L-tyrosine is converted to dopamine (B1211576).

-

Formation of 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine is also a precursor for 4-HPAA.

-

Norcoclaurine Synthase (NCS): This enzyme catalyzes the stereospecific Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.

-

A Series of O- and N-Methylations and a Hydroxylation: (S)-norcoclaurine undergoes a sequence of modifications catalyzed by O-methyltransferases (OMTs), an N-methyltransferase (NMT), and a cytochrome P450 monooxygenase to yield (S)-reticuline.

The following table summarizes the key enzymes involved in the conversion of (S)-norcoclaurine to (S)-reticuline.

| Enzyme | Abbreviation | Function |

| Norcoclaurine 6-O-methyltransferase | 6OMT | O-methylation of (S)-norcoclaurine |

| Coclaurine N-methyltransferase | CNMT | N-methylation of (S)-coclaurine |

| N-methylcoclaurine 3'-hydroxylase | NMCH | Hydroxylation of (S)-N-methylcoclaurine |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | O-methylation of (S)-3'-hydroxy-N-methylcoclaurine |

Diagram of the Upstream Biosynthetic Pathway:

The Pavine Branch: A Frontier of Discovery

The conversion of (S)-reticuline to the pavine scaffold is a critical, yet not fully elucidated, step in the biosynthesis of this compound in Papaveraceae.

Hypothetical Formation of the Pavine Skeleton

It is widely hypothesized that the pavine skeleton is formed from (S)-reticuline via an intramolecular oxidative coupling reaction. This type of reaction is common in the biosynthesis of other BIA classes, such as morphinans and aporphines, which are also derived from reticuline.[3] The proposed mechanism involves the formation of a diradical species from (S)-reticuline, followed by an intramolecular C-C bond formation to create the characteristic bridged structure of the pavine core. The precise nature of the enzyme catalyzing this reaction in Papaveraceae remains unknown, though cytochrome P450 monooxygenases are strong candidates.

Proposed Intermediate:

-

Pavine: The direct product of the oxidative cyclization of (S)-reticuline.

Diagram of the Proposed Pavine Scaffold Formation:

The Final Step: N-Methylation to this compound

The terminal step in the biosynthesis of this compound is the N-methylation of the pavine intermediate. An enzyme capable of this transformation, pavine N-methyltransferase (PavNMT), has been isolated and characterized from Thalictrum flavum (meadow-rue), a member of the Ranunculaceae family. While not a Papaveraceae species, the existence and characterization of this enzyme provide a strong model for the final step in this compound biosynthesis. It is highly probable that a homologous N-methyltransferase exists in Argemone and other pavine-producing Papaveraceae species.

Enzyme:

-

Pavine N-methyltransferase (PavNMT): Catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of the pavine scaffold.

Quantitative Data for PavNMT from Thalictrum flavum

At present, specific quantitative data for a pavine N-methyltransferase from any Papaveraceae species is unavailable in the literature. The following table presents data for the characterized PavNMT from Thalictrum flavum as a reference.

| Substrate | Relative Activity (%) |

| (±)-Pavine | 100 |

| (R,S)-Stylopine | 14 |

| (S)-Scoulerine | 11 |

Source: IUBMB Enzyme Nomenclature, EC 2.1.1.300

Overall Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the complete proposed biosynthetic pathway of this compound in Papaveraceae, integrating both the established and hypothetical steps.

Experimental Protocols: A Forward Look

Due to the uncharacterized nature of the key enzymes in the pavine-specific branch of the pathway in Papaveraceae, detailed, validated experimental protocols are not available. However, based on methodologies used for similar enzymes in BIA biosynthesis, the following general approaches can be outlined for future research aimed at identifying and characterizing these enzymes.

General Protocol for a Cytochrome P450-Mediated Oxidative Cyclization Assay

This protocol is a general guideline for assaying the putative enzyme responsible for converting (S)-reticuline to the pavine scaffold.

-

Enzyme Source: Microsomal fractions isolated from pavine-producing Papaveraceae species (e.g., Argemone mexicana).

-

Reaction Mixture:

-

Microsomal protein preparation

-

(S)-Reticuline (substrate)

-

NADPH (cofactor)

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., Na2CO3) and extract the products with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracted products using HPLC and LC-MS/MS to identify the pavine product. The identity of the product can be confirmed by comparison with an authentic standard of pavine.

General Protocol for an N-Methyltransferase Assay

This protocol provides a general method for assaying the activity of a putative pavine N-methyltransferase.

-

Enzyme Source: A crude protein extract or a purified recombinant N-methyltransferase from a Papaveraceae species.

-

Reaction Mixture:

-

Protein preparation

-

Pavine (substrate)

-

S-adenosyl-L-[methyl-¹⁴C]-methionine (radioactive methyl donor) or S-adenosyl-L-methionine (for non-radioactive assays)

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

-

Incubation: Incubate the mixture at an optimal temperature (e.g., 37°C).

-

Reaction Termination and Product Measurement:

-

Radioactive Assay: Stop the reaction and extract the radiolabeled N-methylpavine. Quantify the radioactivity using liquid scintillation counting.

-

Non-Radioactive Assay: Stop the reaction and analyze the formation of N-methylpavine (Argemonine) by HPLC or LC-MS/MS.

-

Workflow for Enzyme Discovery and Characterization:

References

- 1. Genomic and cell-specific regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

Physical and chemical properties of (-)-Argemonine

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Argemonine

Introduction

This compound is a naturally occurring pavine (B1216701) alkaloid found in various plant species, particularly within the Argemone genus, such as Argemone gracilenta, A. platyceras, and A. sanguinea.[1] It has also been identified in species like Buxifolia berberis, Thalictrum revolutum, and T. strictum.[1] Structurally, it is classified as a tertiary pavinane alkaloid.[2] This compound has garnered interest in the scientific community due to its potential biological activities, including cytotoxic and anti-HIV properties.[3] Recent studies have further highlighted its anti-proliferative effects on various cancer cell lines, suggesting its potential as a lead compound in drug discovery.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and isolation, and insights into its biological activities.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in research settings.

| Property | Value | Source |

| Molecular Formula | C21H25NO4 | [4] |

| Molecular Weight | 355.4275 g/mol | |

| CAS Number | 5531-95-3 | |

| Melting Point | 132 °C | |

| Boiling Point | 446°C at 760 mmHg | |

| Density | 1.156 g/cm³ | |

| Flash Point | 125.2°C | |

| Refractive Index | 1.568 | |

| pKa | 6.55 ± 0.20 (Predicted) | |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Vapor Pressure | 3.76E-08 mmHg at 25°C |

Spectral Data

-

¹H NMR and ¹³C NMR: The proton and carbon nuclear magnetic resonance spectra would be expected to show signals corresponding to the four methoxy (B1213986) groups, the N-methyl group, the aromatic protons, and the protons of the bicyclic core. The specific chemical shifts and coupling constants would be critical for confirming the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C-O stretching of the methoxy groups, and C-N stretching of the tertiary amine.

-

Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of the pavine alkaloid skeleton.

Experimental Protocols

Enantioselective Synthesis of this compound

An efficient and practical enantioselective synthesis of this compound has been reported.[5] The key steps involve the stereoselective reduction of an isoquinolinium salt.

Methodology:

-

Oxidation: An isoquinolinium salt is oxidized using potassium ferricyanide (B76249) (K₃Fe(CN)₆) in the presence of potassium hydroxide (B78521) (KOH) to yield an isoquinolinone derivative.[5]

-

Grignard Reaction: The resulting isoquinolinone is treated with a suitable Grignard reagent to form a substituted isoquinolinium salt.[5]

-

Stereoselective Reduction: The isoquinolinium salt undergoes a stereoselective reduction to produce the tetrahydroisoquinoline core of this compound with high diastereoisomeric excess.[5]

Caption: Enantioselective synthesis workflow for this compound.

Isolation from Argemone gracilenta

This compound can be isolated from plant sources, such as Argemone gracilenta, through standard phytochemical extraction and purification techniques.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol (B129727), to obtain a crude extract.

-

Fractionation: The crude methanol extract is then fractionated using liquid-liquid partitioning with solvents of varying polarity, such as hexane (B92381) and ethyl acetate (B1210297).

-

Chromatographic Purification: The fraction containing the alkaloids of interest (typically the ethyl acetate fraction) is further purified using chromatographic methods. This may involve column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including NMR, IR, and MS, and by comparison with literature data.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-proliferative activity against several cancer cell lines.[1] Studies have shown that it can induce cell death through different mechanisms, including autophagy and apoptosis, depending on the cell line.[1]

For instance, in the M12.C3F6 cell line, this compound was observed to induce morphological changes characteristic of autophagy, such as the formation of autophagic vacuoles and degradation of cytoplasmic contents.[1] In contrast, in HeLa cells, it induced apoptosis, as evidenced by nuclear and cytoplasmic condensation and the formation of apoptotic bodies.[1]

While the precise molecular targets of this compound are still under investigation, the PI3K-Akt signaling pathway is a known regulator of both cell survival and proliferation and is often dysregulated in cancer.[6] Phytochemicals from Argemone mexicana have been shown to affect this pathway.[6] It is plausible that this compound may exert its anti-cancer effects by modulating key components of this or related pathways, leading to the inhibition of cell proliferation and the induction of cell death.

Caption: Potential mechanism of this compound's anti-cancer activity.

Conclusion

This compound is a pavine alkaloid with well-defined physical and chemical properties and significant potential for further investigation in the field of drug development. Its demonstrated anti-proliferative activities, coupled with established methods for its synthesis and isolation, make it an attractive candidate for preclinical studies. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and evaluating its therapeutic potential in various disease models.

References

- 1. In vitro anti-proliferative activity of Argemone gracilenta and identification of some active components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cas 5531-95-3,this compound | lookchem [lookchem.com]

- 4. This compound | C21H25NO4 | CID 442168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolomics and network pharmacology–guided analysis of TNF-α expression by Argemone mexicana (Linn) targeting NF-kB the signalling pathway in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Argemonine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Argemonine is a pavine (B1216701) alkaloid with a range of reported biological activities, making it a compound of interest for pharmacological research and drug development. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and analytical methodologies for the isolation and quantification of this compound. The information is compiled and presented to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Natural Sources and Distribution

The primary sources of this compound are plants belonging to the Papaveraceae and Ranunculaceae families.

Papaveraceae Family: The Genus Argemone

The genus Argemone, commonly known as "prickly poppy," is the most significant natural source of this compound. This genus encompasses approximately 32 species, which are native to the Americas and Hawaii.[1] Several species have been identified as containing this compound and other related alkaloids.

-

Argemone mexicana (Mexican Prickly Poppy): Native to tropical America, A. mexicana is now a widespread weed in tropical and subtropical regions across the globe, including Asia, Africa, and Australia.[2][3] It is a well-documented source of various isoquinoline (B145761) alkaloids, including this compound.[4][5] The plant is an erect, prickly annual herb that can grow up to 1 meter in height, characterized by yellow flowers and spiny capsules containing numerous small, black seeds.[2][4]

-

Argemone gracilenta : This species is found in desert terrains, primarily in the southwestern United States (Arizona) and northern Mexico (Sonora and Baja California Sur).[6] Notably, this compound is the major alkaloid in this plant, constituting over 90% of the total alkaloid content.[6]

-

Argemone platyceras : The distribution of this species includes parts of North America. It has been a subject of phytochemical studies for the isolation of various alkaloids, including this compound.

-

Argemone grandiflora and Argemone sanguinea : These species are also recognized as sources of pavinane alkaloids, including this compound.

Ranunculaceae Family: The Genus Thalictrum

Certain species within the genus Thalictrum have also been reported to contain this compound.

-

Thalictrum dasycarpum and Thalictrum minus : These species are known to produce a variety of isoquinoline alkaloids, and the presence of this compound has been reported in them.[7]

Quantitative Data on this compound Distribution

The concentration of this compound and related alkaloids can vary significantly depending on the plant species, the part of the plant, geographical location, and developmental stage. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Alkaloid(s) Quantified | Concentration/Yield | Reference(s) |

| Argemone gracilenta | Whole dried plant | Total alkaloids | ~0.33% | [6] |

| Argemone gracilenta | Whole dried plant | This compound | >90% of total alkaloids | [6] |

| Argemone mexicana | Seeds | Sanguinarine | 0.6 - 1.0 mg/g dry weight | |

| Argemone mexicana | Various tissues | Berberine, Chelerythrine, Sanguinarine | 1 - 2 mg/g dry weight (total of the three) | |

| Argemone mexicana | Stem | Alkaloids (general) | High concentration | [8] |

| Argemone mexicana | Stem (water extract) | Total extract yield | 25% | [8] |

| Argemone mexicana | Whole plant (water extract) | Total extract yield | 27% | [8] |

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized workflow for the extraction and isolation of this compound from plant material, based on methodologies reported in the literature.

Detailed Steps:

-

Preparation of Plant Material: The plant material (e.g., whole plant, aerial parts, or roots) is air-dried in the shade and then ground into a fine powder.

-

Extraction:

-

Soxhlet Extraction: The powdered plant material is exhaustively extracted with methanol (B129727) in a Soxhlet apparatus for several hours. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

Maceration: The powdered plant material is soaked in a suitable solvent (e.g., ethanol) at room temperature for an extended period (e.g., 3-7 days) with occasional agitation. The mixture is then filtered, and the filtrate is concentrated.

-

-

Acid-Base Partitioning (for alkaloid enrichment): The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a nonpolar solvent (e.g., chloroform (B151607) or dichloromethane). The organic layer containing the alkaloids is collected and concentrated.

-

Chromatographic Purification:

-

Column Chromatography: The enriched alkaloid fraction is subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents, starting from a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate (B1210297), chloroform, and then methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative TLC: Fractions showing the presence of the desired compound are further purified by preparative TLC using a suitable solvent system to yield pure this compound.

-

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound. The following is a general HPLC method that can be adapted and optimized.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (B52724) (Solvent A) and an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate solution, Solvent B).

-

Gradient Program: A linear gradient starting with a low percentage of acetonitrile and increasing over time to elute compounds with different polarities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength is selected (e.g., around 280 nm).

-

Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanism of Action

The specific signaling pathways directly modulated by this compound are not yet well-elucidated in the scientific literature. However, related alkaloids from Argemone and other plant sources have been shown to interact with various cellular signaling cascades. For instance, berberine, another prominent alkaloid in Argemone species, has been reported to modulate pathways such as JAK/STAT and CAMKII/c-Myc in the context of cancer. The following diagram illustrates a general workflow for identifying potential protein targets and signaling pathways of a bioactive compound like this compound, which is a crucial step in understanding its mechanism of action.

References

- 1. scielo.br [scielo.br]

- 2. In vitro anti-proliferative activity of Argemone gracilenta and identification of some active components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C21H25NO4 | CID 442168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of an HPLC method for the analysis of Apomine in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ecronicon.net [ecronicon.net]

- 8. phytojournal.com [phytojournal.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Preliminary Biological Activity Screening of (-)-Argemonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Argemonine, a protopine (B1679745) alkaloid isolated from plants of the Argemone genus, has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, with a primary focus on its cytotoxic, antimicrobial, and antifungal properties. The following sections detail the experimental methodologies, present key quantitative data, and illustrate the associated cellular signaling pathways to support further research and drug development endeavors.

Cytotoxic Activity of this compound

This compound has demonstrated notable anti-proliferative activity against a range of cancer cell lines, while exhibiting selectivity with lower toxicity towards normal cells. This section summarizes the key findings and the experimental protocol used to determine its cytotoxic effects.

Quantitative Data: In Vitro Anti-proliferative Activity

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for this compound against various cancer cell lines are presented in Table 1.

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| M12.C3F6 | Murine B-cell lymphoma | 2.8 | |

| RAW 264.7 | Murine macrophage | 2.5 | |

| HeLa | Human cervical cancer | 12.1 | |

| L-929 | Normal murine fibroblast | > 100 | |

| Table 1. Anti-proliferative activity (IC50 values) of this compound on selected cancerous and normal cell lines. |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

This compound

-

Target cancer and normal cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted with the culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with the medium containing different concentrations of this compound. A control group with DMSO-treated cells and a blank group with only medium are also included.

-

Incubation: The plate is incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Antimicrobial and Antifungal Activity

While extensive data on the antimicrobial and antifungal activity of pure this compound is still emerging, extracts of Argemone mexicana, which contain this compound as a significant component, have shown promising activity against various pathogenic bacteria and fungi.[1][2][3][4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for Argemone mexicana extracts against selected microorganisms are presented in Table 2.

| Extract of Argemone mexicana | Microorganism | MIC (µg/mL) | Reference |

| Methanolic | Staphylococcus aureus | 166.66 | [5] |

| Methanolic | Staphylococcus epidermidis | 416.66 | [5] |

| Hexane | Staphylococcus epidermidis | 208.33 | [5] |

| Ethyl Acetate | Staphylococcus epidermidis | 416.66 | [5] |

| Table 2. Minimum Inhibitory Concentration (MIC) of Argemone mexicana extracts against selected bacteria.[5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

-

This compound or plant extract

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

Preliminary studies on Argemone mexicana extracts suggest that their biological activities, including anticancer effects, may be mediated through the modulation of key cellular signaling pathways such as the PI3K/Akt and NF-κB pathways.[6]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer. Natural compounds from Argemone mexicana are thought to exert their effects by influencing this pathway.[6]

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. Its aberrant activation is linked to cancer development and progression. Extracts from Argemone mexicana have been shown to modulate this pathway, suggesting a potential anti-inflammatory and anticancer mechanism.[6]

Conclusion

The preliminary biological activity screening of this compound reveals its significant potential as a cytotoxic agent with selectivity for cancer cells. Furthermore, the antimicrobial and antifungal properties of its parent plant extracts, coupled with its potential to modulate key signaling pathways like PI3K/Akt and NF-κB, underscore its promise as a lead compound for the development of novel therapeutics. This guide provides a foundational framework of data and methodologies to encourage and facilitate further in-depth investigation into the pharmacological profile of this compound.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. asm.org [asm.org]

- 3. benchchem.com [benchchem.com]

- 4. Metabolomics and network pharmacology–guided analysis of TNF-α expression by Argemone mexicana (Linn) targeting NF-kB the signalling pathway in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. jetir.org [jetir.org]

Initial Cytotoxicity Studies of (-)-Argemonine on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Argemonine, a protopine (B1679745) alkaloid isolated from plants of the Argemone genus, has garnered scientific interest for its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the initial in vitro studies investigating the cytotoxic effects of this compound. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the putative signaling pathways involved in its mode of action.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The cytotoxic effects of this compound and other alkaloids from Argemone species have been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth or viability.

| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| This compound | M12.C3F6 | Murine B-cell lymphoma | 2.8 | |

| RAW 264.7 | Murine macrophage | 2.5 | ||

| HeLa | Human cervical cancer | 12.1 | ||

| L-929 | Murine fibroblast (Normal) | > 100 (not active) | ||

| Berberine | M12.C3F6 | Murine B-cell lymphoma | 2.7 | |

| RAW 264.7 | Murine macrophage | 2.4 | ||

| HeLa | Human cervical cancer | 79.5 | ||

| Protopine | SW480 | Human colon cancer | Mildly cytotoxic at 200 µg/mL | [1] |

| Jatrorrhizine | SW480 | Human colon cancer | Potent (95-100% inhibition at 200 µg/mL) | [1] |

| 8-methoxydihydrosanguinarine | SW480 | Human colon cancer | Potent (95-100% inhibition at 200 µg/mL) | [1] |

Experimental Protocols

The following is a representative, detailed protocol for determining the cytotoxicity of a compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method.

MTT Assay Protocol

1. Cell Seeding:

-

Culture the desired cancer cell lines in appropriate complete medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Include a vehicle control (medium with the same concentration of the solvent used for the highest compound concentration) and an untreated control (medium only).

-

Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of this compound or controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

-

Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.

5. Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve of this compound concentration versus the percentage of cell viability to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis in HeLa Cells

While the precise molecular pathway of this compound-induced apoptosis in HeLa cells has not been fully elucidated, based on the observed apoptotic morphology and the known mechanisms of apoptosis, a plausible pathway involves the intrinsic or mitochondrial pathway.

Caption: Proposed intrinsic apoptotic pathway induced by this compound in HeLa cells.

Proposed Signaling Pathway for (-)-)-Argemonine-Induced Autophagy in M12.C3F6 Cells

Morphological changes observed in M12.C3F6 cells suggest that this compound may induce cell death through autophagy. The following diagram illustrates a simplified, hypothetical pathway for this process.

Caption: Proposed autophagic pathway induced by this compound in M12.C3F6 cells.

Conclusion

Initial studies demonstrate that this compound exhibits significant and selective cytotoxicity against various cancer cell lines. The proposed mechanisms of action, including the induction of apoptosis and autophagy, suggest that this compound may be a promising candidate for further investigation in cancer drug discovery. Future research should focus on elucidating the precise molecular targets and signaling pathways to fully understand its therapeutic potential.

References

Preliminary Investigation into the Mechanism of Action of (-)-Argemonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Argemonine, a benzylisoquinoline alkaloid isolated from plants of the Argemone genus, has demonstrated a range of biological activities, indicating its potential as a therapeutic agent.[1] This document provides a preliminary investigation into the mechanism of action of this compound, summarizing its known effects on various cellular processes and signaling pathways. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals in drug development, highlighting key findings, experimental methodologies, and potential avenues for future research.

Anti-proliferative and Cytotoxic Activity

This compound has shown significant anti-proliferative activity against various cancer cell lines.[1] The cytotoxic effects appear to be cell-line specific, inducing different cell death pathways.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| M12.C3F6 | Murine B-cell lymphoma | 2.8 | [1] |

| RAW 264.7 | Murine macrophage | 2.5 | [1] |

| HeLa | Human cervical cancer | 12.1 | [1] |

Notably, this compound did not show activity against the normal L-929 cell line, suggesting a degree of selectivity for cancerous cells.[1]

Induction of Autophagy and Apoptosis

Morphological studies have indicated that this compound can induce distinct cell death mechanisms in different cancer cell lines. In the M12.C3F6 cell line, treatment with this compound resulted in the formation of autophagic vacuoles and degradation of cytoplasmic contents, characteristic features of autophagy.[1] Conversely, in HeLa cells, the alkaloid induced nucleus and cytoplasm condensation, as well as the formation of apoptotic bodies, which are hallmarks of apoptosis.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan (B1609692) by mitochondrial oxidoreductase enzymes, which reflects the number of viable cells.[1]

-

Methodology:

-

Cells were seeded in 96-well plates at a density of 10,000 cells/well in DMEM medium supplemented with 5% FBS.[1]

-

Cells were exposed to varying concentrations of this compound.

-

After a specified incubation period (e.g., 48 hours), MTT solution was added to each well.[1]

-

Following incubation to allow for formazan formation, the insoluble formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values were calculated from dose-response curves.[1]

-

Neurological and Enzymatic Activity

This compound has been investigated for its effects on the central nervous system, showing potential as a modulator of key enzymes involved in neurotransmission and neurodegeneration.

Cholinesterase and Prolyl Oligopeptidase Inhibition

Studies have indicated that alkaloids from Argemone species, including this compound, can inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and prolyl oligopeptidase (POP).[2] Inhibition of these enzymes is a therapeutic strategy for neurodegenerative disorders like Alzheimer's disease.[2][3][4] While specific IC50 values for this compound against these enzymes are not detailed in the provided search results, it is highlighted as one of the most potent POP inhibitors among the tested alkaloids.[2]

Table 2: Reported Enzymatic Inhibition by Argemone Alkaloids

| Enzyme | Biological Relevance | Reference |

| Acetylcholinesterase (AChE) | Neurotransmission, Alzheimer's Disease | [2][5][6] |

| Butyrylcholinesterase (BChE) | Neurotransmission, Alzheimer's Disease | [2][4][7] |

| Prolyl Oligopeptidase (POP) | Neurodegenerative Disorders | [2] |

Potential Interaction with Dopamine (B1211576) and Serotonin (B10506) Receptors

While direct binding studies for this compound are not extensively detailed, the broader class of benzylisoquinoline alkaloids has been shown to interact with various receptors in the central nervous system.[8] The known neurological properties of related compounds suggest that this compound may act as an antagonist at dopamine D1 and D2 receptors and serotonin 5-HT1A and 5-HT2A receptors.[9][10][11][12][13][14][15][16][17][18] This is a hypothetical mechanism based on the activities of similar alkaloids and requires further experimental validation for this compound itself.

Experimental Protocols

Enzyme Inhibition Assays (General Protocol):

-

Principle: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For cholinesterases, the Ellman's method is commonly used, which measures the product of the enzymatic reaction colorimetrically.[19]

-

Methodology (Illustrative for AChE):

-

The reaction mixture typically contains the enzyme (AChE), the substrate (e.g., acetylthiocholine (B1193921) iodide), and a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

-

Varying concentrations of the inhibitor (this compound) are pre-incubated with the enzyme.

-

The reaction is initiated by the addition of the substrate.

-

The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) over time.

-

The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.

-

Modulation of Signaling Pathways

Preliminary evidence suggests that the biological effects of compounds from Argemone mexicana may be mediated through the modulation of key intracellular signaling pathways, particularly the PI3K-Akt pathway.

PI3K-Akt Signaling Pathway

Network pharmacology studies on phytochemicals from Argemone mexicana have implicated the PI3K-Akt signaling pathway in their mechanism of action, particularly in the context of inflammation and cancer.[20] This pathway is crucial for regulating cell survival, proliferation, and apoptosis.[21] It is proposed that compounds from Argemone may exert their effects by modulating the activity of downstream targets of this pathway, such as the transcription factor NF-κB and the pro-inflammatory cytokine TNF-α.[20]

Diagram 1: Hypothesized PI3K-Akt Signaling Pathway Modulation by this compound

Caption: Hypothesized modulation of the PI3K-Akt pathway by this compound.

Diagram 2: Experimental Workflow for Investigating Mechanism of Action

Caption: General experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The preliminary investigation into the mechanism of action of this compound reveals its potential as a multi-target therapeutic agent. Its cytotoxic effects against cancer cells, coupled with its enzymatic inhibitory activities relevant to neurodegenerative diseases, make it a compelling candidate for further drug development.

Future research should focus on:

-

Quantitative enzymatic inhibition studies: Determining the specific IC50 and Ki values of this compound for AChE, BChE, and POP.

-

Receptor binding assays: Elucidating the direct interaction of this compound with dopamine and serotonin receptor subtypes.

-

In-depth signaling pathway analysis: Utilizing techniques such as western blotting, qPCR, and reporter assays to confirm and quantify the modulation of the PI3K-Akt pathway and other relevant signaling cascades.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer and neurodegenerative diseases.

A comprehensive understanding of its molecular targets and mechanisms of action will be crucial for the rational design and development of this compound-based therapeutics.

References

- 1. In vitro anti-proliferative activity of Argemone gracilenta and identification of some active components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual inhibition of acetylcholinesterase and β-secretase by metabolites from Echinocactus grusonii Hildm.: in silico and in vitro investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine D1 and D2 antagonist effects on Response Likelihood and Duration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine D1 and D2 receptor antagonism differentially modulates stimulation of striatal neurotransmitter levels by N-methyl-D-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of D1 and D2 dopamine receptor antagonists and catecholamine depleting agents on the locomotor stimulation induced by dizocilpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 15. Protective effects of 5-HT1A receptor antagonist and 5-HT2A receptor agonist on the biochemical and histological features in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Antagonism of serotonin 5-HT1A receptors potentiates the increases in extracellular monoamines induced by duloxetine in rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolomics and network pharmacology–guided analysis of TNF-α expression by Argemone mexicana (Linn) targeting NF-kB the signalling pathway in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of (-)-Argemonine for Drug Discovery and Development

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the basic pharmacological properties of (-)-Argemonine, a bioactive alkaloid primarily isolated from plants of the Argemone genus. The document synthesizes current scientific findings on its multifaceted activities, including antiproliferative, neuropharmacological, anti-inflammatory, and antimicrobial effects. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are outlined. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Antiproliferative and Cytotoxic Activity

This compound has demonstrated significant antiproliferative activity against a range of cancer cell lines. This cytotoxicity appears to be selective for cancerous cells, with minimal effect on normal cell lines.[1]

Quantitative Data: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| M12.C3F6 | Murine B-cell lymphoma | 2.8 | [1] |

| RAW 264.7 | Murine macrophage | 2.5 | [1] |

| HeLa | Human cervical cancer | 12.1 | [1] |

| L-929 | Normal murine fibroblast | No activity shown | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The anti-proliferative activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]

-

Cell Seeding: Cancer and control cell lines were seeded in 96-well plates at a density of 10,000 cells/well in DMEM medium supplemented with 5% FBS.

-

Compound Incubation: Cells were treated with varying concentrations of this compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by mitochondrial oxidoreductase enzymes in viable cells.

-

Formazan Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the concentration of this compound.

Mechanism of Action: Apoptosis and Autophagy

Morphological examination of cancer cells treated with this compound suggests the induction of distinct cell death pathways. In HeLa cells, characteristics of apoptosis, such as nucleus and cytoplasm condensation and the formation of apoptotic bodies, were observed.[1] In contrast, M12.C3F6 cells exhibited features of autophagy, including the formation of autophagic vacuoles and degradation of cytoplasmic contents.[1]

Recent studies have also implicated the PI3K-Akt signaling pathway in the pharmacological effects of phytochemicals from Argemone mexicana.[2] This pathway is crucial in regulating cell proliferation, survival, and inflammation. The modulation of pro-inflammatory cytokines like TNF-α and the transcription factor NF-kB-p65 appears to be a key downstream effect.[2]

Caption: Proposed signaling pathway for the antiproliferative effects of this compound.

Neuropharmacological Activities

Extracts of Argemone mexicana, containing argemonine, have shown significant central nervous system (CNS) depressant activities, including analgesic, anxiolytic, and sedative effects.[3][4]

Quantitative Data: Neuropharmacological Effects of Argemone mexicana Extracts

| Activity | Animal Model | Doses (mg/kg, p.o.) | Effect | Reference |

| Analgesic (Central) | Hot Plate Test (Mice) | 200 | Significant increase in latency to pain response | [3] |

| Analgesic (Peripheral) | Acetic Acid Writhing (Mice) | 200 | 52.84% (Methanol extract) & 53.34% (Ethyl acetate (B1210297) extract) inhibition of writhing | [3] |

| Sedative | Phenobarbitone-induced sleeping time (Mice) | 100, 200, 400 | Potentiation of sleeping time | [3][4] |

| Motor Activity | Actophotometer (Mice) | 100, 200, 400 | Significant decrease in motor activity | [3][4] |

| Anxiolytic | Not specified | 100, 200, 400 | Anxiolytic effects observed | [3][4] |

| Anticonvulsant | Lithium-pilocarpine induced status epilepticus (Rats) | 250, 500, 1000 | Significant reduction in seizure severity | [5] |

Experimental Protocols

-

Hot Plate Test (Central Analgesia): Mice are placed on a heated surface (e.g., 55°C), and the latency to a pain response (e.g., licking paws, jumping) is measured before and after administration of the test compound.[3]

-

Acetic Acid-Induced Writhing (Peripheral Analgesia): Mice are injected intraperitoneally with acetic acid to induce abdominal constrictions (writhing). The number of writhes is counted over a specific period after treatment with the test compound.[3]

-

Phenobarbitone-Induced Sleeping Time (Sedative): The ability of the test compound to potentiate the hypnotic effect of a sub-hypnotic dose of phenobarbitone is assessed by measuring the onset and duration of sleep.[3]

Proposed Mechanism of Action

The CNS depressant effects of Argemone mexicana extracts may be attributed to an increase in the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[3] Further research is required to determine the specific interaction of this compound with GABA receptors and other CNS targets. A docking study on the related compound dihydrosanguinarine (B1196270) suggests an affinity for α2-adrenoreceptors and GABAA receptors.[6]

Caption: Putative neuropharmacological mechanism of this compound.

Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Effects

Aqueous leaf extracts of Argemone mexicana have demonstrated significant, dose-dependent anti-inflammatory activity in animal models.[7][8]

-

Quantitative Data: At a dose of 500 mg/kg, the extract showed a 76.75% inhibition of carrageenan-induced paw edema in rats, an effect comparable to standard anti-inflammatory drugs.[7] The ethyl acetate fraction of the fruit also showed significant edema inhibition (61.41% at 400 mg/kg).[9]

-

Experimental Protocol (Carrageenan-Induced Paw Edema): An inflammatory agent (carrageenan) is injected into the paw of a rat. The volume of the paw is measured at various time points before and after administration of the test compound to determine the percentage of edema inhibition.[7]

-

Mechanism: The anti-inflammatory action may be due to the inhibition of the release of inflammatory mediators such as histamine, serotonin, kinins, and prostaglandins.[7]

Antimicrobial Activity

This compound and related compounds from Argemone mexicana possess a broad spectrum of antimicrobial activity.

-

Antibacterial: Extracts have shown greater efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[10][11][12] Methanolic extracts of the outer root and leaves displayed the strongest activity.[10]

-

Antifungal and Antiprotozoal: Antifungal properties have also been reported.[10] Methanolic extracts of the stems and leaves of A. mexicana inhibited the growth of Trichomonas vaginalis with IC50 values of 70.6 µg/ml and 67.2 µg/ml, respectively.[13]

-

Experimental Protocol (Antimicrobial Disc Diffusion Assay): Filter paper discs impregnated with the test compound are placed on an agar (B569324) plate inoculated with a specific microorganism. The plate is incubated, and the diameter of the zone of inhibition around the disc is measured to determine the antimicrobial activity.[14]

Caption: General experimental workflow for profiling this compound.

Cardiovascular and Other Effects

The cardiovascular effects of pure this compound are not well-documented. Most available data pertains to the toxicity of argemone oil, which contains other potent alkaloids like sanguinarine.[15] Argemone oil has been linked to "Epidemic Dropsy," a condition with significant cardiovascular manifestations.[15][16] However, some studies suggest a cardioprotective potential for Argemone mexicana extracts against chemically induced cardiac stress in rats, possibly due to antioxidant properties.[17] Further research is imperative to delineate the specific cardiovascular pharmacology of this compound.

Conclusion and Future Directions

This compound is a promising natural product with a diverse pharmacological profile. Its potent and selective antiproliferative activity, coupled with its significant neuropharmacological and anti-inflammatory effects, makes it a compelling candidate for further drug development.

Key areas for future research include:

-

Receptor Binding Studies: Quantitative analysis of the binding affinity of this compound to a wide panel of CNS and other relevant receptors is crucial to elucidate its precise mechanism of action.

-

Enzyme Inhibition Assays: Screening against key enzymes involved in inflammation (e.g., COX-1/2) and cancer signaling (e.g., kinases) will provide further mechanistic insights.

-

Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to assess its drug-like properties.

-

In Vivo Efficacy: Evaluation in more advanced preclinical animal models of cancer, neurological disorders, and inflammatory diseases is warranted.

-

Cardiovascular Safety: A thorough investigation into the specific cardiovascular effects of purified this compound is essential to distinguish its profile from the known toxicity of argemone oil.

This guide provides a foundational understanding of the pharmacological properties of this compound, highlighting its therapeutic potential and outlining the critical next steps for its development as a novel therapeutic agent.

References

- 1. In vitro anti-proliferative activity of Argemone gracilenta and identification of some active components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics and network pharmacology–guided analysis of TNF-α expression by Argemone mexicana (Linn) targeting NF-kB the signalling pathway in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. japsonline.com [japsonline.com]

- 5. Effect of Argemone mexicana (L.) against lithium-pilocarpine induced status epilepticus and oxidative stress in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropharmacological Effects of the Dichloromethane Extract from the Stems of Argemone ochroleuca Sweet (Papaveraceae) and Its Active Compound Dihydrosanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.info [ijpsr.info]

- 8. Biological Evaluation of Anti-Inflammatory and Analgesic Activities of Argemone Mexicana Linn. (Papaveraceae) Aqueous Leaf Extract [catalog.ihsn.org]

- 9. Evaluation of In Vivo Wound-Healing and Anti-Inflammatory Activities of Solvent Fractions of Fruits of Argemone mexicana L. (Papaveraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterizing the cytotoxic effects and several antimicrobial phytocompounds of Argemone mexicana | PLOS One [journals.plos.org]

- 11. jnsbm.org [jnsbm.org]

- 12. jetir.org [jetir.org]

- 13. In Vitro Effect of Methanolic Extract of Argemone mexicana against Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Antimicrobial Activities of Several Argemone mexicana-Inspired Phytoco" by Caleb VanArragon, Noelle Doody et al. [scholar.valpo.edu]

- 15. ahajournals.org [ahajournals.org]

- 16. Cardiovascular manifestations in Argemone mexicana poisoning (epidemic dropsy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] THE CARDIOPROTECTIVE EFFECT OF ARGEMONE MEXICANA ON ISOPROTERENOL INDUCED CARDIAC TOXICITY IN RATS | Semantic Scholar [semanticscholar.org]

A Technical Guide to (-)-Argemonine: Classification, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-Argemonine, a representative member of the pavine (B1216701) class of alkaloids. It covers its structural classification, biosynthetic origins, key physicochemical and biological data, detailed experimental protocols for its isolation, and its known interactions with cellular signaling pathways.

Classification and Chemical Structure

This compound is a naturally occurring benzylisoquinoline alkaloid (BIA) and is specifically classified as a pavine alkaloid .[1][2] The pavine alkaloid family is structurally defined by a dibenzo-9-azabicyclo[3.3.1]nonane core, which features a bridged eight-membered ring containing a nitrogen atom.[3] These alkaloids are biogenetically derived from tetrahydrobenzylisoquinoline precursors, with (+)-reticuline being a key intermediate in their formation.[1]

This compound is found in several plant species, most notably within the Papaveraceae family, including the genera Argemone and Eschscholzia.[1][2] Its specific chemical name is (1S,9S)-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4,6,10,12,14-hexaene.[4]

Physicochemical and Bioactivity Data

Quantitative data for this compound and a related pavine alkaloid, (-)-munitagine, are summarized below. This data is critical for purification, characterization, and assessing its potential as a therapeutic agent.

| Compound | Alkaloid Type | Molecular Formula | Molecular Weight ( g/mol ) | Bioactivity | Target/Cell Line | IC₅₀ Value |

| This compound | Pavine | C₂₁H₂₅NO₄ | 355.4 | Anti-proliferative | M12.C3F6 (Murine B-cell lymphoma) | 2.8 µg/mL |

| Anti-proliferative | RAW 264.7 (Murine macrophage) | 2.5 µg/mL | ||||

| Anti-proliferative | HeLa (Human cervical cancer) | 12.1 µg/mL | ||||

| (-)-Munitagine | Pavine | C₁₉H₂₁NO₄ | 327.4 | Acetylcholinesterase Inhibition | Human AChE | 62.3 ± 5.8 µM |

| Prolyl Oligopeptidase Inhibition | Recombinant POP | 277.0 ± 31.3 µM |

Data sourced from PubChem and scientific literature.[1][4][5][6]

Biosynthesis of Pavine Alkaloids

The biosynthesis of pavine alkaloids is a branch of the extensive benzylisoquinoline alkaloid pathway in plants. The process originates from the amino acid L-tyrosine and proceeds through several key intermediates. The core pavine structure is formed via an intramolecular C-C phenol (B47542) coupling of a reticuline-type precursor.

Caption: Biosynthesis of pavine alkaloids from L-Tyrosine.

Experimental Protocols

Isolation and Purification of this compound from Argemone mexicana

This section provides a generalized protocol for the extraction and isolation of pavine alkaloids from plant sources. Researchers should optimize solvent volumes and chromatography conditions based on their specific starting material and equipment.

Caption: Workflow for isolating this compound.

Methodology:

-

Preparation of Plant Material : Aerial parts of Argemone mexicana are shade-dried and ground into a fine powder.

-

Defatting : The powdered material is extracted with petroleum ether (or hexane) using a Soxhlet apparatus to remove lipids and other non-polar constituents. The defatted plant material (marc) is then air-dried.[7]

-

Extraction : The marc is subsequently extracted with 95% methanol or ethanol (B145695) at room temperature with continuous stirring or via Soxhlet extraction until the eluent is colorless.

-

Concentration : The alcoholic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning :

-

The crude extract is acidified with a dilute acid (e.g., 2% H₂SO₄ or HCl) to a pH of ~2. This protonates the alkaloids, rendering them soluble in the aqueous solution.

-

The acidic solution is washed with an immiscible organic solvent like chloroform (B151607) or diethyl ether to remove neutral and acidic impurities.

-

The aqueous layer, containing the alkaloid salts, is then basified to a pH of 9-10 with a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH). This deprotonates the alkaloids, converting them back to their free base form.

-

The free alkaloids are then extracted from the aqueous solution into an organic solvent (e.g., chloroform). This step is repeated multiple times to ensure complete extraction.[8][9]

-

-

Purification : The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and evaporated to yield a crude alkaloid fraction. This fraction is then subjected to column chromatography over silica (B1680970) gel or alumina. Elution is typically performed with a gradient of chloroform and methanol.

-

Characterization : Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase and visualized with Dragendorff's reagent. Fractions containing the pure compound are combined, and the solvent is evaporated. The resulting pure this compound can be further purified by recrystallization.[7] Structure and purity are confirmed using techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry to determine the optical rotation.

Pharmacological Activity and Signaling Pathways

This compound and related phytochemicals from Argemone species exhibit significant biological activities, including anti-proliferative and anti-inflammatory effects. This activity is linked to the modulation of key cellular signaling pathways.

Modulation of the PI3K/Akt/NF-κB Pathway

Studies on Argemone mexicana extracts, which contain a mixture of alkaloids including argemonine, have shown that they can influence inflammatory and cell survival pathways.[10] A key target is the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival. Downstream of Akt, the NF-κB transcription factor plays a critical role in inflammation and tumorigenesis. By modulating the PI3K/Akt axis, Argemone phytochemicals can lead to the downregulation of pro-inflammatory cytokines like TNF-α and inhibit the activity of NF-κB.[10]

Caption: Argemonine's influence on the PI3K/Akt/NF-κB axis.

Induction of Cancer Cell Death Pathways

This compound has been shown to be a selective anti-proliferative agent against cancerous cell lines while showing no activity against normal cells. Interestingly, it appears to induce cell death through different mechanisms depending on the cell type. In M12.C3F6 lymphoma cells, it triggers autophagy, characterized by the formation of autophagic vacuoles. In contrast, in HeLa cervical cancer cells, it induces apoptosis, marked by nuclear condensation and the formation of apoptotic bodies. This differential activity highlights its potential as a lead compound for developing targeted cancer therapies.

Caption: Cell-type specific death pathways induced by argemonine.

Conclusion

This compound is a well-defined pavine alkaloid whose classification is based on its distinct dibenzo-9-azabicyclo[3.3.1]nonane skeleton. Standard phytochemical protocols can be employed for its successful isolation and purification from plant sources like Argemone mexicana. The available quantitative data on its bioactivity, particularly its selective anti-proliferative effects against cancer cells, underscore its potential in drug discovery. The elucidation of its activity on critical signaling pathways, such as the PI3K/Akt axis and programmed cell death mechanisms, provides a solid foundation for further preclinical and clinical investigation. This guide serves as a foundational resource for researchers aiming to explore the therapeutic promise of this compound and the broader class of pavine alkaloids.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. PI3K-AKT-mTOR and NFκB Pathways in Ovarian Cancer: Implications for Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C21H25NO4 | CID 442168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Argemonine | C21H25NO4 | CID 98569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Isolation of Protoplasts from Tissues of Mexican Prickly Poppy (Argemone mexicana L.): An Alkaloid-Producing Medicinal Plant. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Anti-proliferative Activity of (-)-Argemonine